molecular formula C17H18O6 B14017882 (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone CAS No. 6343-00-6

(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone

Cat. No.: B14017882
CAS No.: 6343-00-6
M. Wt: 318.32 g/mol
InChI Key: HIXCOZUWCXSJDH-UHFFFAOYSA-N
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Description

(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone is a compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

The synthesis of (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-hydroxy-3,4,6-trimethoxyacetophenone with anisaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in a solvent like ethanol or methanol at room temperature .

Chemical Reactions Analysis

(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions. Reagents like sodium methoxide or sodium ethoxide are commonly used for these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone include other chalcones and derivatives such as:

The uniqueness of this compound lies in its combination of multiple methoxy groups and its diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6343-00-6

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(2-hydroxy-3-methoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone

InChI

InChI=1S/C17H18O6/c1-20-10-8-13(22-3)15(14(9-10)23-4)17(19)11-6-5-7-12(21-2)16(11)18/h5-9,18H,1-4H3

InChI Key

HIXCOZUWCXSJDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)C2=C(C=C(C=C2OC)OC)OC

Origin of Product

United States

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